Ethyl 2-hydroxy-3-phenylpropanoate

Catalog No.
S624157
CAS No.
15399-05-0
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-hydroxy-3-phenylpropanoate

CAS Number

15399-05-0

Product Name

Ethyl 2-hydroxy-3-phenylpropanoate

IUPAC Name

ethyl 2-hydroxy-3-phenylpropanoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3

InChI Key

HBOGUIFRIAXYNB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)O

Solubility

Insoluble
Soluble (in ethanol)

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)O

Food Science and Flavor Research:

  • Flavoring agent: Ethyl phenyllactate is a recognized Generally Recognized As Safe (GRAS) flavoring ingredient by the Food and Drug Administration (FDA) []. It contributes a characteristic sweet, fruity, and honey-like aroma and flavor to various food products, including confectionery, beverages, and bakery goods [].
  • Flavor research: Scientists use ethyl phenyllactate in research related to flavor perception, interaction with other flavor components, and the development of novel flavoring agents [].

Biological and Pharmaceutical Research:

  • Antioxidant and anti-inflammatory properties: Studies suggest that ethyl phenyllactate may possess antioxidant and anti-inflammatory properties [, ]. However, further research is needed to understand its potential therapeutic applications.
  • Biomarker and metabolite studies: Ethyl phenyllactate can be found as a metabolite in various biological processes. Researchers sometimes use it as a biomarker for specific metabolic pathways or investigate its potential role in different diseases [, ].

Other Research Applications:

  • Organic synthesis: Ethyl phenyllactate can be used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals [].
  • Material science: Research is exploring the potential applications of ethyl phenyllactate in the development of novel materials, such as bioplastics and drug delivery systems [].

Ethyl 2-hydroxy-3-phenylpropanoate is a carboxylic ester characterized by the molecular formula C₁₁H₁₄O₃ and a molecular weight of approximately 194.23 g/mol. This compound is formed through the condensation of the carboxy group of 3-hydroxy-3-phenylpropionic acid with ethanol, resulting in the esterification process that yields ethyl 2-hydroxy-3-phenylpropanoate. The structure features a hydroxyl group attached to the second carbon of the propanoate chain, making it a β-hydroxy ester, which is significant in various biochemical applications and synthetic chemistry .

  • Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol.
  • Substitution: The hydroxyl group may be substituted with other functional groups via nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution processes .

This compound exhibits notable biological activity, particularly in enzyme interactions. It has been studied for its role in enzymatic hydrolysis, where it acts as a substrate for various lipases. For instance, studies have shown that porcine pancreas lipase effectively catalyzes the hydrolysis of ethyl 2-hydroxy-3-phenylpropanoate, leading to the production of optically pure (S)-isomers. This property makes it valuable in asymmetric synthesis and pharmaceutical applications .

Several methods exist for synthesizing ethyl 2-hydroxy-3-phenylpropanoate:

  • Esterification: The most common method involves the esterification of 3-hydroxy-3-phenylpropionic acid with ethanol under acidic conditions (e.g., using sulfuric acid as a catalyst) to facilitate the reaction.
  • Enantioselective Hydrogenation: This method employs chiral catalysts to achieve high enantioselectivity during the hydrogenation of β-ketoester precursors .
  • Chemoenzymatic Routes: These involve using enzymes to catalyze specific reactions, enhancing selectivity and yield .

Ethyl 2-hydroxy-3-phenylpropanoate is utilized in various fields:

  • Pharmaceutical Industry: It serves as an intermediate for synthesizing chiral drugs due to its ability to produce optically pure compounds.
  • Flavor and Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and flavoring agents.
  • Biochemical Research: It is employed in studies related to enzyme catalysis and metabolic pathways .

Research indicates that ethyl 2-hydroxy-3-phenylpropanoate interacts with various enzymes, affecting their activity and specificity. For example, studies have demonstrated its ability to modulate signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. These interactions are vital for understanding its role in biological systems and potential therapeutic applications .

Ethyl 2-hydroxy-3-phenylpropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Ethyl 3-hydroxy-3-phenylpropanoateC₁₁H₁₄O₃Contains a tertiary alcohol; different stereochemistry
Ethyl phenyllactateC₉H₁₀O₃Lacks the propanoate chain; simpler structure
Ethyl 2-(hydroxymethyl)propanoateC₉H₁₈O₃Contains an additional hydroxymethyl group
Ethyl 4-hydroxybenzoateC₉H₁₀O₄Aromatic compound with different functional groups

Ethyl 2-hydroxy-3-phenylpropanoate stands out due to its specific β-hydroxy structure, which allows it to participate actively in enzyme-catalyzed reactions while also serving as a chiral building block in synthetic chemistry .

Physical Description

Colourless to pale yellow clear liquid / Black pepper like aroma

XLogP3

2

Density

1.092-1.102

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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